2,3-Epoxypropyl4-methoxyphenyl ether

Description

Significance of Aryl Glycidyl (B131873) Ethers in Organic Synthesis and Polymer Chemistry

Aryl glycidyl ethers are a class of organic compounds characterized by an aromatic group linked to a glycidyl group via an ether bond. This structural motif imparts a unique reactivity profile, making them highly valuable in both organic synthesis and polymer chemistry. The presence of the strained three-membered epoxide ring allows for facile ring-opening reactions with a wide range of nucleophiles, including amines, alcohols, phenols, and thiols. This reactivity is the cornerstone of their utility in the synthesis of complex organic molecules and polymers.

In the realm of polymer chemistry, aryl glycidyl ethers are extensively used as monomers or cross-linking agents in the production of epoxy resins. These thermosetting polymers are renowned for their exceptional mechanical strength, chemical resistance, and adhesive properties, finding applications in coatings, adhesives, electronics, and composite materials. The specific properties of the resulting polymer can be tailored by varying the structure of the aryl group in the glycidyl ether monomer. For instance, the incorporation of different substituents on the aromatic ring can influence the glass transition temperature, thermal stability, and refractive index of the final polymer.

Furthermore, the dual functionality of some aryl glycidyl ethers, containing both an epoxide and another reactive group, enables the synthesis of functional polymers with tailored properties. This has led to their use in the development of advanced materials such as photoresists, liquid crystalline polymers, and biocompatible materials for biomedical applications.

Foundational Role of 2,3-Epoxypropyl 4-Methoxyphenyl (B3050149) Ether as a Chemical Building Block

2,3-Epoxypropyl 4-methoxyphenyl ether, also known by synonyms such as Glycidyl 4-methoxyphenyl ether and 1-(4-Methoxyphenoxy)-2,3-epoxypropane, serves as a quintessential example of an aryl glycidyl ether that functions as a fundamental chemical building block. chemeo.comcymitquimica.com Its utility stems from the predictable reactivity of its epoxide ring and the electronic influence of the methoxy (B1213986) group on the phenyl ring.

This compound is a key intermediate in the synthesis of various organic molecules. The epoxide ring can be opened by a variety of nucleophiles to introduce a 2-hydroxy-3-(4-methoxyphenoxy)propyl group into the target molecule. This functionality is present in a number of biologically active compounds and is a common structural motif in medicinal chemistry.

In polymer science, 2,3-Epoxypropyl 4-methoxyphenyl ether is utilized as a monomer in the synthesis of polyethers through ring-opening polymerization. nih.gov The resulting polymers possess a polyether backbone with pendant 4-methoxyphenoxy groups, which can influence the material's properties, such as solubility and thermal characteristics. It can also be used to modify other polymers, introducing the 4-methoxyphenyl ether moiety to impart specific functionalities. For example, it can be grafted onto existing polymer chains to alter their surface properties or to provide sites for further chemical reactions.

The compound's role extends to the preparation of thermosetting resins. When copolymerized with other epoxy monomers or cured with appropriate hardeners, it contributes to the formation of cross-linked networks with desirable thermomechanical properties. Research has also explored its use as a catalyst in the radical polymerization of other monomers, such as styrene (B11656). chemicalbook.comchemdad.com

The following tables provide a summary of the key chemical and physical properties of 2,3-Epoxypropyl 4-methoxyphenyl ether.

Table 1: Chemical Identification of 2,3-Epoxypropyl 4-methoxyphenyl ether

| Identifier | Value |

|---|---|

| IUPAC Name | 2-[(4-methoxyphenoxy)methyl]oxirane |

| CAS Number | 2211-94-1 |

| Molecular Formula | C10H12O3 |

| Molecular Weight | 180.20 g/mol cymitquimica.com |

| InChI Key | AVWGFHZLPMLKBL-UHFFFAOYSA-N chemeo.com |

| SMILES | COc1ccc(OCC2CO2)cc1 chemeo.com |

Table 2: Physical Properties of 2,3-Epoxypropyl 4-methoxyphenyl ether

| Property | Value |

|---|---|

| Appearance | White to light yellow crystalline solid cymitquimica.com |

| Melting Point | 45-48 °C chemicalbook.com |

| Boiling Point | 287.9 °C at 760 mmHg (estimate) |

| Density | 1.142 g/cm³ (estimate) |

| Refractive Index | 1.526 (estimate) |

| Flash Point | 95.5 °C (estimate) |

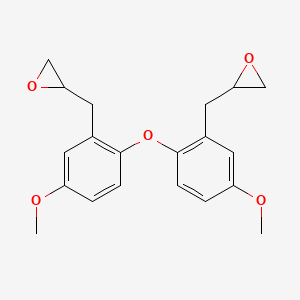

Structure

3D Structure

Properties

Molecular Formula |

C20H22O5 |

|---|---|

Molecular Weight |

342.4 g/mol |

IUPAC Name |

2-[[5-methoxy-2-[4-methoxy-2-(oxiran-2-ylmethyl)phenoxy]phenyl]methyl]oxirane |

InChI |

InChI=1S/C20H22O5/c1-21-15-3-5-19(13(7-15)9-17-11-23-17)25-20-6-4-16(22-2)8-14(20)10-18-12-24-18/h3-8,17-18H,9-12H2,1-2H3 |

InChI Key |

SPMYYWZTCLZLQV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)OC2=C(C=C(C=C2)OC)CC3CO3)CC4CO4 |

Origin of Product |

United States |

Synthetic Methodologies for 2,3 Epoxypropyl 4 Methoxyphenyl Ether and Analogous Compounds

Established Pathways for Glycidyl (B131873) Ether Synthesis

The traditional and most widely employed methods for the synthesis of 2,3-Epoxypropyl 4-methoxyphenyl (B3050149) ether and its analogs fall into two main categories: the direct glycidylation of phenols with epichlorohydrin (B41342) and the epoxidation of a corresponding allyl ether precursor.

Reaction of Phenolic Compounds with Epichlorohydrin

The reaction of 4-methoxyphenol (B1676288) with epichlorohydrin, a variant of the Williamson ether synthesis, is a cornerstone for the production of 2,3-Epoxypropyl 4-methoxyphenyl ether. masterorganicchemistry.comwikipedia.org This reaction typically proceeds in two stages: a coupling reaction to form a chlorohydrin intermediate, followed by a dehydrochlorination step to yield the final epoxide ring. google.com

4-Methoxyphenol + Epichlorohydrin → 2,3-Epoxypropyl 4-methoxyphenyl ether + HCl

The initial step involves the nucleophilic attack of the phenoxide ion, generated from 4-methoxyphenol in the presence of a base, on the carbon atom of epichlorohydrin, leading to the opening of the epoxide ring and the formation of a chlorohydrin ether. Subsequent treatment with a base eliminates a molecule of hydrogen chloride, resulting in the formation of the new epoxide ring of the glycidyl ether. google.com

To enhance the reaction rate and yield, phase-transfer catalysis (PTC) is frequently employed. sci-hub.ru This technique facilitates the transfer of the phenoxide ion from the aqueous or solid phase to the organic phase where the reaction with epichlorohydrin occurs. Quaternary ammonium (B1175870) salts, such as tetrabutylammonium (B224687) bromide (TBAB), are common phase-transfer catalysts for this transformation. sci-hub.ruchalmers.se The use of PTC can lead to higher yields, shorter reaction times, and milder reaction conditions. sci-hub.ru

The choice of base also plays a crucial role in the efficiency of the synthesis. While strong bases like sodium hydroxide (B78521) are effective, solid bases such as potassium carbonate are also utilized, particularly in solid-liquid phase-transfer catalysis systems. sci-hub.ru

| Phenolic Substrate | Catalyst | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Phenol (B47542) | n-Bu₄NBr | K₂CO₃/KOH | - | 1.5 | 92 | sci-hub.ru |

| p-Cresol | n-Bu₄NBr | K₂CO₃/KOH | - | 1.5 | 94 | sci-hub.ru |

| p-Chlorophenol | n-Bu₄NBr | K₂CO₃/KOH | - | 1.5 | 95 | sci-hub.ru |

| p-Nitrophenol | n-Bu₄NBr | K₂CO₃/KOH | - | 1.5 | 96 | sci-hub.ru |

Epoxidation Processes for Aryl Allyl Ethers

An alternative established route to 2,3-Epoxypropyl 4-methoxyphenyl ether involves the epoxidation of its precursor, 4-methoxyphenyl allyl ether (also known as 4-allyloxyanisole). This method leverages the carbon-carbon double bond of the allyl group, which is converted into an epoxide ring using an oxidizing agent.

Common oxidizing agents for this transformation include peroxy acids, such as peracetic acid, and hydroperoxides. google.comgoogle.com The reaction is often catalyzed by transition metal complexes to achieve high conversion and selectivity. google.comgoogle.com

4-Methoxyphenyl allyl ether + Oxidizing Agent --(Catalyst)--> 2,3-Epoxypropyl 4-methoxyphenyl ether

This pathway offers a different strategic approach, where the ether linkage is formed first, followed by the introduction of the epoxide functionality. The success of this method hinges on the selective oxidation of the allyl double bond without affecting the aromatic ring or the ether linkage.

Innovative Synthetic Approaches

In recent years, research efforts have been directed towards developing more sustainable and efficient methods for the synthesis of glycidyl ethers, including 2,3-Epoxypropyl 4-methoxyphenyl ether. These innovative approaches focus on reducing solvent waste and employing more effective catalytic systems.

Solvent-Free Synthesis Techniques for Glycidyl Ethers

A significant advancement in the synthesis of glycidyl ethers is the development of solvent-free reaction conditions. chalmers.se These methods address the environmental concerns associated with the use of large quantities of volatile organic solvents. In a typical solvent-free process, a fatty alcohol or phenol is reacted with epichlorohydrin in the presence of a solid base and a phase-transfer catalyst. chalmers.se

This approach offers several advantages, including simplified product purification, as the solid base can be easily removed by filtration. chalmers.se Research has shown that high yields of glycidyl ethers (above 75%) can be achieved under these conditions. chalmers.se The reaction parameters, such as temperature, reaction time, and the nature of the base and catalyst, are optimized to maximize the product yield. chalmers.se

| Alcohol | Base (1.3 eq) | PTC (0.25%) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1-Decanol | KOH | TBAB | 55 | 2 | ~68 | chalmers.se |

| 1-Tetradecanol | KOH | TBAB | 55 | 2 | ~78 | chalmers.se |

Catalytic Systems in Glycidyl Ether Formation

The development of novel catalytic systems is at the forefront of improving glycidyl ether synthesis. These catalysts aim to enhance reaction rates, improve selectivity, and enable milder reaction conditions.

Transition metal catalysts have shown significant promise, particularly in the epoxidation of aryl allyl ethers. google.comgoogle.com Various transition metal complexes can effectively catalyze the transfer of an oxygen atom from an oxidant, such as a hydroperoxide, to the double bond of the allyl group. google.comgoogle.com This method can achieve high epoxidation yields, often exceeding 70% to 90%. google.com

The choice of the transition metal and the ligands coordinated to it is crucial for the catalyst's activity and selectivity. The catalyst's design can influence the reaction's efficiency and prevent unwanted side reactions. The use of an inorganic or organic hydroperoxide as the oxidant in the presence of a suitable transition metal complex provides a powerful tool for the synthesis of aryl glycidyl ethers. google.comgoogle.com

Organic Base Catalysis

The synthesis of aryl glycidyl ethers, such as 2,3-Epoxypropyl 4-methoxyphenyl ether, can be facilitated by organic bases. These bases play a crucial role in the deprotonation of the phenolic hydroxyl group of 4-methoxyphenol, thereby activating it for nucleophilic attack on epichlorohydrin. Commonly employed organic bases in similar syntheses include triethylamine (B128534) and pyridine.

While specific studies detailing the use of a wide range of organic bases for the synthesis of 2,3-Epoxypropyl 4-methoxyphenyl ether are not extensively documented in publicly available literature, the principles of such catalysis are well-established. For instance, in the synthesis of analogous aryl glycidyl ethers, potassium carbonate has been effectively used as a base. In one study, various phenols were reacted with epichlorohydrin in the presence of potassium carbonate and a catalyst, affording the corresponding glycidyl ethers in high yields. The reaction of phenol with epichlorohydrin using potassium carbonate as the base and n-Bu4NOSO2OCH2CHOHCH3 as the catalyst at 75-80°C for 2.5 hours resulted in a 91% yield of phenyl glycidyl ether. This suggests that weaker inorganic bases can also be effective under appropriate catalytic conditions.

The general mechanism involves the organic base abstracting the acidic proton from the phenol, forming a phenoxide intermediate. This phenoxide then attacks the electrophilic carbon of the epoxide ring in epichlorohydrin, leading to the formation of a chlorohydrin intermediate. Subsequent intramolecular cyclization, often promoted by the base, results in the formation of the desired 2,3-epoxypropyl ether and the elimination of a chloride salt. The choice of the organic base can influence the reaction rate and the formation of byproducts. Stronger bases may lead to faster reactions but can also promote side reactions, such as the polymerization of epichlorohydrin.

Phase Transfer Catalysis

Phase transfer catalysis (PTC) is a highly efficient method for the synthesis of 2,3-Epoxypropyl 4-methoxyphenyl ether and its analogs. This technique is particularly advantageous as it facilitates the reaction between reactants located in different phases, typically an aqueous phase containing the base and an organic phase containing the substrate and epichlorohydrin. The phase transfer catalyst, usually a quaternary ammonium or phosphonium (B103445) salt, transports the deprotonated phenoxide from the aqueous phase to the organic phase, where it can react with epichlorohydrin.

A variety of phase transfer catalysts have been demonstrated to be effective in the synthesis of aryl glycidyl ethers. For the synthesis of phenyl glycidyl ether, a close analog of the target compound, catalysts such as Tetrabutylammonium bromide (TBAB), tetramethylammonium (B1211777) bromide, benzyltrimethylammonium (B79724) bromide, polyethylene (B3416737) glycol 400, and polyethylene glycol 600 have been utilized. In a particular study, the use of these catalysts at a concentration of 0.5 wt% in a microreactor system, with a phenol to epichlorohydrin molar ratio of 1:1-1.3, at temperatures ranging from 30-100°C, resulted in reaction times of 2-30 minutes and yields exceeding 98%.

The efficiency of different phase transfer catalysts can vary depending on the specific reaction conditions and substrates. The choice of catalyst, its concentration, the nature of the organic solvent, the concentration of the base, and the reaction temperature are all critical parameters that need to be optimized to achieve the best results.

Optimization of Reaction Conditions and Yields in 2,3-Epoxypropyl 4-Methoxyphenyl Ether Synthesis

The optimization of reaction conditions is paramount for achieving high yields and purity of 2,3-Epoxypropyl 4-methoxyphenyl ether. Key parameters that are typically optimized include the choice of catalyst and base, the molar ratio of reactants, reaction temperature, and reaction time.

In the context of phase transfer catalysis for the synthesis of analogous glycidyl ethers, systematic studies have been conducted to determine the optimal conditions. For instance, in the synthesis of a nonionic surfactant from oleyl alcohol and epichlorohydrin using tetra-n-butylammonium bromide (TBAB) as the phase transfer catalyst, different molar ratios of the alcohol to epichlorohydrin were investigated. The study found that an equivalent mole ratio of 1:2.5 (oleyl alcohol to epichlorohydrin), with 1.5 molar equivalents of NaOH at a temperature of 60°C, provided the optimal conditions. nist.gov

The influence of temperature is also a critical factor. While higher temperatures generally lead to faster reaction rates, they can also promote the formation of undesirable byproducts. Therefore, finding the optimal temperature that balances reaction speed and selectivity is essential. For the synthesis of phenyl glycidyl ether via phase transfer catalysis, a temperature range of 30-100°C has been reported to be effective.

The molar ratio of the phenol to epichlorohydrin is another important parameter. An excess of epichlorohydrin is often used to ensure complete conversion of the phenol and to minimize the formation of higher molecular weight byproducts. However, a large excess of epichlorohydrin can complicate the purification process. The optimal molar ratio for the synthesis of phenyl glycidyl ether was found to be in the range of 1:1 to 1:1.3 (phenol to epichlorohydrin).

The following interactive data table summarizes the reaction conditions for the synthesis of phenyl glycidyl ether, a close analog to 2,3-Epoxypropyl 4-methoxyphenyl ether, using various phase transfer catalysts.

| Catalyst | Molar Ratio (Phenol:Epichlorohydrin) | Temperature (°C) | Reaction Time (min) | Yield (%) |

| Tetrabutylammonium bromide | 1:1 - 1:1.3 | 30 - 100 | 2 - 30 | >98 |

| Tetramethylammonium bromide | 1:1 - 1:1.3 | 30 - 100 | 2 - 30 | >98 |

| Benzyltrimethylammonium bromide | 1:1 - 1:1.3 | 30 - 100 | 2 - 30 | >98 |

| Polyethylene Glycol 400 | 1:1 - 1:1.3 | 30 - 100 | 2 - 30 | >98 |

| Polyethylene Glycol 600 | 1:1 - 1:1.3 | 30 - 100 | 2 - 30 | >98 |

These findings from analogous systems provide a strong foundation for the optimization of the synthesis of 2,3-Epoxypropyl 4-methoxyphenyl ether. A systematic investigation of different organic bases and phase transfer catalysts, along with the fine-tuning of reaction parameters such as temperature, molar ratios, and reaction times, would be necessary to establish the most efficient and high-yielding synthetic protocol for this specific compound.

Chemical Reactivity and Mechanistic Investigations of 2,3 Epoxypropyl 4 Methoxyphenyl Ether

Reactivity of the Epoxide Functional Group

The chemical behavior of 2,3-Epoxypropyl 4-methoxyphenyl (B3050149) ether is predominantly dictated by its epoxide functional group. An epoxide, or oxirane, is a three-membered cyclic ether. This ring structure is subject to significant ring strain, a combination of angle strain due to deviation from the ideal tetrahedral bond angle of 109.5° and torsional strain from the eclipsing of hydrogen atoms on adjacent carbons. chemistrysteps.com This inherent strain is the primary driving force behind the high reactivity of epoxides, making them susceptible to ring-opening reactions even with weak nucleophiles. chemistrysteps.comarkat-usa.org

The reactivity of the epoxide ring is further enhanced by the polarity of the carbon-oxygen bonds. The electronegative oxygen atom polarizes the C-O bonds, rendering the carbon atoms electrophilic and prone to nucleophilic attack. bme.hu Consequently, despite the alkoxide ion being a poor leaving group in other ethers, the release of ring strain in epoxides facilitates cleavage of the C-O bond under relatively mild conditions. chemistrysteps.com This reactivity allows 2,3-Epoxypropyl 4-methoxyphenyl ether to serve as a versatile intermediate in organic synthesis, readily reacting with a wide array of nucleophiles under both acidic and basic conditions. mdpi.com

Ring-Opening Reactions of 2,3-Epoxypropyl 4-Methoxyphenyl Ether

The ring-opening of the epoxide in 2,3-Epoxypropyl 4-methoxyphenyl ether is a key transformation that can be initiated by either acid or base catalysis, leading to the formation of 1,2-disubstituted products. The regioselectivity and stereoselectivity of these reactions are highly dependent on the reaction conditions and the nature of the nucleophile.

Under acidic conditions, the ring-opening of 2,3-Epoxypropyl 4-methoxyphenyl ether begins with the protonation of the epoxide oxygen atom. chemistrysteps.comlibretexts.org This step converts the oxygen into a better leaving group (a hydroxyl group) and activates the epoxide ring for nucleophilic attack. masterorganicchemistry.com The reaction can be depicted as a hybrid between an SN1 and SN2 mechanism. libretexts.orglibretexts.org

Following protonation, the carbon-oxygen bonds begin to weaken and lengthen. A partial positive charge develops on the carbon atoms, with the more substituted carbon (the secondary carbon in this case) bearing a greater degree of positive charge due to stabilizing effects. libretexts.org A weak nucleophile, such as water or an alcohol, will then preferentially attack this more substituted, more electrophilic carbon atom. libretexts.orgmasterorganicchemistry.com The attack occurs from the side opposite the C-O bond, leading to an inversion of stereochemistry at the site of attack and the formation of a trans-1,2-diol (if the nucleophile is water) or a corresponding ether-alcohol. chemistrysteps.comlibretexts.org This mechanism avoids the formation of a full carbocation intermediate but exhibits SN1-like regioselectivity. libretexts.org

General Mechanism of Acid-Catalyzed Epoxide Ring-Opening

| Step | Description |

|---|---|

| 1. Protonation | The epoxide oxygen is protonated by an acid catalyst (e.g., H₃O⁺), forming a good leaving group. |

| 2. Nucleophilic Attack | The nucleophile attacks the more substituted electrophilic carbon atom. |

| 3. Deprotonation | A base removes a proton from the nucleophile to yield the final trans product. |

In the presence of a strong nucleophile and under basic or neutral conditions, the ring-opening of 2,3-Epoxypropyl 4-methoxyphenyl ether proceeds via a classic SN2 mechanism. chemistrysteps.com Unlike the acid-catalyzed pathway, there is no prior activation of the epoxide oxygen. The strong nucleophile directly attacks one of the electrophilic carbon atoms of the epoxide ring. libretexts.org

Due to steric hindrance, the nucleophilic attack preferentially occurs at the less substituted carbon atom (the terminal, primary carbon of the epoxypropyl group). libretexts.orglibretexts.org This backside attack forces the C-O bond to break and results in an inversion of configuration at the reaction center, yielding a trans product. chemistrysteps.com The initial product is an alkoxide, which is subsequently protonated during an aqueous workup to give the final alcohol. chemistrysteps.com A wide variety of strong nucleophiles can be employed, including hydroxides, alkoxides, thiols, amines, and organometallic reagents like Grignard reagents. chemistrysteps.combeilstein-journals.org

Aryl glycidyl (B131873) ethers, the class of compounds to which 2,3-Epoxypropyl 4-methoxyphenyl ether belongs, can undergo intramolecular cyclization reactions. These reactions are typically mediated by Lewis acids and proceed via an intramolecular Friedel-Crafts-type alkylation. nih.govresearchgate.net The epoxide, activated by the Lewis acid, acts as the electrophile, and the electron-rich aromatic ring of the methoxyphenyl group serves as the nucleophile.

This cyclization leads to the formation of heterocyclic structures, most commonly 3-chromanols. nih.govresearchgate.net The reaction is stereospecific, meaning that an enantiomerically pure starting material will yield a stereochemically defined product. nih.gov Various metal-based catalysts have been shown to be effective in promoting this transformation under mild conditions. researchgate.netresearchgate.net

Catalysts for Intramolecular Cyclization of Aryl Glycidyl Ethers

| Catalyst System | Product Type | Reference |

|---|---|---|

| BF₃·Et₂O | 3-Chromanols | researchgate.net |

| FeBr₃/3AgOTf | 3-Chromanols | nih.govresearchgate.net |

The ring-opening reactions of epoxides are inherently stereospecific. Both acid- and base-catalyzed mechanisms involve a backside nucleophilic attack (SN2-type), which results in an inversion of the stereochemical configuration at the carbon atom that is attacked. chemistrysteps.com This leads to the formation of products with a trans or anti relationship between the nucleophile and the newly formed hydroxyl group. chemistrysteps.comlibretexts.org

When 2,3-Epoxypropyl 4-methoxyphenyl ether is in a racemic form, these reactions will produce a racemic mixture of trans products. However, if an enantiomerically pure epoxide is used, the ring-opening will be enantioselective, yielding a specific enantiomer of the product. Furthermore, the development of chiral catalysts and reagents allows for the asymmetric ring-opening of racemic or meso-epoxides, providing a pathway to optically active products, a process of significant value in pharmaceutical and fine chemical synthesis. mdpi.com

Polymerization Mechanisms Involving 2,3-Epoxypropyl 4-Methoxyphenyl Ether

The strained epoxide ring in 2,3-Epoxypropyl 4-methoxyphenyl ether makes it a suitable monomer for ring-opening polymerization. This process can be initiated by anionic, cationic, or coordination catalysts.

Anionic ring-opening polymerization is a common method for compounds of this type. mdpi.com The polymerization can be initiated by a strong base, such as potassium hydroxide (B78521) (KOH). The initiator attacks the terminal carbon of the epoxide in an SN2 fashion, opening the ring to form an alkoxide. This alkoxide then acts as the new nucleophile, attacking another monomer molecule and propagating the polymer chain. mdpi.com This process results in the formation of a linear polyether, with the 4-methoxyphenyl ether group as a repeating side chain. The molecular weight and polydispersity of the resulting polymer can be controlled by adjusting the reaction conditions, such as monomer-to-initiator ratio, temperature, and reaction time. mdpi.com

Research on analogous monomers, such as N-(2,3-epoxypropyl)-4,5,6,7-tetrahydroindole, has demonstrated the feasibility of synthesizing functional polyethers through anionic ring-opening polymerization, achieving significant yields and molecular weights. mdpi.com

Example Data for Anionic Ring-Opening Polymerization of an Epoxypropyl Monomer

| Catalyst | Yield (%) | Molecular Weight (Mw, kDa) | Polymer Structure |

|---|---|---|---|

| KOH | up to 61 | 8.7–11.7 | Linear Polyether |

Data based on the polymerization of N-(2,3-epoxypropyl)-4,5,6,7-tetrahydroindole, an analogue of 2,3-Epoxypropyl 4-methoxyphenyl ether. mdpi.com

Additionally, 2,3-Epoxypropyl 4-methoxyphenyl ether has been noted for its use as a catalyst in the radical polymerization of other monomers like styrene (B11656). chemdad.comchemicalbook.com

Radical Polymerization of Epoxide Monomers

The polymerization of epoxide monomers such as 2,3-Epoxypropyl 4-methoxyphenyl ether is not typically initiated through a radical mechanism. The strained three-membered ether ring, the characteristic feature of epoxides, does not readily open via radical attack. Instead, the polymerization of epoxides predominantly proceeds through ionic ring-opening mechanisms, either anionic or cationic, which will be discussed in subsequent sections.

However, it is possible to synthesize polymers containing epoxide functionalities using radical polymerization if the monomer itself contains a radically polymerizable group, such as a vinyl or acrylate (B77674) group. For instance, glycidyl methacrylate (B99206), a monomer containing both an epoxide ring and a methacrylate group, readily undergoes radical polymerization via its carbon-carbon double bond, leaving the epoxy group intact for potential post-polymerization modification. researchgate.netresearchgate.net This allows for the creation of a polymer backbone through radical polymerization, with pendant epoxide groups that can be subsequently cross-linked or functionalized.

In a specific context, it has been noted that triarylsulfonium salts can be used as photosensitive initiators in the controlled/living photoradical polymerization of glycidyl methacrylate mediated by nitroxides. mdpi.com This process involves the radical polymerization of the vinyl group, while the oxirane ring remains available for other types of reactions. mdpi.com

Anionic Ring-Opening Polymerization of Glycidyl Ethers

Anionic ring-opening polymerization (AROP) is a well-established and controlled method for the polymerization of glycidyl ethers, including 2,3-Epoxypropyl 4-methoxyphenyl ether, which is also known as 4-methoxyphenyl glycidyl ether (MPG). nih.govresearchgate.net This method allows for the synthesis of well-defined polyethers with controlled molecular weights and low dispersity. acs.org

The mechanism of anionic polymerization involves initiation, propagation, and termination steps. youtube.comyoutube.com In the case of glycidyl ethers, the initiation is typically carried out using a strong base, such as an alkoxide, which attacks the less sterically hindered carbon of the epoxide ring, leading to its opening and the formation of a new alkoxide. This new alkoxide then acts as the propagating species, attacking another monomer molecule and continuing the chain growth. youtube.com

Recent research has demonstrated the mechanochemical anionic ring-opening polymerization of various functional epoxide monomers, including 4-methoxyphenyl glycidyl ether, in the solid state using ball milling. nih.govresearchgate.net This solvent-free approach offers a more sustainable route to polyethers. The characterization of the resulting poly(4-methoxyphenyl glycidyl ether) (PMPG) from this method is detailed in the table below. researchgate.net

| Property | Value |

|---|---|

| 1H NMR (400 MHz, CDCl3) δ | 6.87–6.61 (m, 451H), 4.49 (s, 2H), 4.21–3.45 (m, 896H) |

| 13C NMR (101 MHz, acetone) δ | 154.81 (s), 153.90 (s), 116.34 (s), 115.33 (s), 79.20 (s), 70.69 (s), 69.52 (s), 55.77 (s) |

The anionic polymerization of functionalized glycidyl ethers, such as those with azidoalkyl groups, has also been explored to create polymers amenable to post-polymerization modification via "click" chemistry. acs.orgelsevierpure.com This highlights the versatility of AROP in creating tailored polyether structures.

Cationic Ring-Opening Polymerization of Epoxide Monomers

Cationic ring-opening polymerization (CROP) is another important method for the polymerization of epoxide monomers like 2,3-Epoxypropyl 4-methoxyphenyl ether. This process is typically initiated by strong acids or Lewis acids, which can protonate the oxygen atom of the epoxide ring, activating it for nucleophilic attack by another monomer molecule. google.com

The mechanism proceeds through the formation of a tertiary oxonium ion as the active propagating species. sci-hub.se The polymerization of glycidol (B123203), a related epoxide-containing monomer, via a cationic mechanism has been shown to proceed through an "activated monomer" mechanism, where the monomer is protonated before being attacked by a hydroxyl group of the growing polymer chain. researchgate.net

Photoinitiated cationic polymerization is a particularly useful technique, where a photoinitiator, upon irradiation with light of a suitable wavelength, generates a strong acid that initiates the polymerization. google.com For instance, diaryliodonium salts can be used as photoinitiators for the cationic photopolymerization of alkyl glycidyl ethers. researchgate.net Upon UV irradiation, these salts generate a superacid that protonates the epoxide ring, leading to polymerization. google.comresearchgate.net This method can lead to rapid curing and is often associated with frontal polymerization, where a self-sustaining hot front propagates through the resin. researchgate.net

The cationic polymerization of glycidyl ethers can sometimes be accompanied by side reactions, such as chain transfer to the polymer, which can lead to the formation of cyclic oligomers. sci-hub.se However, under controlled conditions, high molecular weight polymers can be obtained. sci-hub.se

Step-Growth Polymerization Pathways

Step-growth polymerization is a polymerization mechanism where bifunctional or multifunctional monomers react to form dimers, then trimers, and eventually long-chain polymers in a stepwise manner. wikipedia.orgfiveable.me Unlike chain-growth polymerization, where monomers are added one at a time to a growing chain, any two molecular species can react with each other in step-growth polymerization. fiveable.me

2,3-Epoxypropyl 4-methoxyphenyl ether, being a bifunctional monomer (the epoxide ring can be considered a reactive site), can participate in step-growth polymerization pathways. For example, the epoxide ring can react with nucleophiles such as amines or carboxylic acids. If 2,3-Epoxypropyl 4-methoxyphenyl ether is reacted with a dicarboxylic acid or a diamine, a step-growth polymerization can occur to form polyesters or polyamines, respectively. libretexts.org

The reaction of the epoxide with a carboxylic acid, for instance, would lead to the formation of a hydroxyl group and an ester linkage. This new hydroxyl group can then react with another carboxylic acid group, and so on, leading to the growth of the polymer chain. Similarly, reaction with a primary amine would result in a secondary amine and a hydroxyl group, both of which can further react.

The molecular weight in step-growth polymerization increases slowly and a high extent of reaction is required to achieve high molecular weight polymers. wikipedia.org The control of stoichiometry between the complementary functional groups is crucial for achieving high molecular weights. youtube.com

2,3-Epoxypropyl 4-Methoxyphenyl Ether as a Catalyst in Polymerization Processes

Interestingly, beyond its role as a monomer, 2,3-Epoxypropyl 4-methoxyphenyl ether (also known as Glycidyl 4-Methoxyphenyl Ether) has been reported to function as a catalyst in the radical polymerization of styrene. chemicalbook.com While the detailed mechanism of this catalytic activity is not extensively described in the available literature, this finding suggests a dual role for this compound in polymer chemistry.

In a broader context, certain ether compounds can act as catalysts in various polymerization reactions. For example, organic acids have been used as catalysts in the synthesis of hyper-cross-linked polymers from benzyl (B1604629) methyl ether compounds. univie.ac.at While this is a different system, it illustrates the potential for ether-containing molecules to participate in catalytic processes. The catalytic role of 2,3-Epoxypropyl 4-methoxyphenyl ether in styrene polymerization warrants further investigation to elucidate the underlying mechanism.

Post-Polymerization Modification Strategies for Functionalized Polymers Derived from Glycidyl Ethers

Polymers derived from glycidyl ethers, such as poly(2,3-Epoxypropyl 4-methoxyphenyl ether), offer opportunities for post-polymerization modification. These modifications can be used to introduce a wide range of functionalities, thereby tailoring the polymer's properties for specific applications. rsc.org

For polymers synthesized from monomers that also contain other reactive groups, such as poly(glycidyl methacrylate), the pendant epoxide groups are readily available for a variety of nucleophilic ring-opening reactions. These include reactions with amines, thiols, azides, and carboxylic acids, allowing for the introduction of diverse functional groups. researchgate.netrsc.org The hydroxyl group generated from the ring-opening reaction can also be a site for further modification, such as esterification. rsc.org

In the case of poly(2,3-Epoxypropyl 4-methoxyphenyl ether), where the polymer backbone is a polyether, post-polymerization modification could target the pendant 4-methoxyphenyl ether group. The aromatic ring can undergo electrophilic substitution reactions, although the conditions would need to be carefully controlled to avoid degradation of the polyether backbone.

Furthermore, if copolymers are prepared using 2,3-Epoxypropyl 4-methoxyphenyl ether and another functional glycidyl ether monomer, a wider range of post-polymerization modifications becomes accessible. For example, copolymerization with allyl glycidyl ether would introduce pendant allyl groups that can be functionalized via thiol-ene radical coupling. nih.gov Similarly, copolymerization with an azide-functionalized glycidyl ether would allow for subsequent modification using copper-catalyzed azide-alkyne cycloaddition ("click" chemistry). elsevierpure.com

The ability to perform these modifications allows for the creation of a diverse library of functional polyethers from a common backbone, highlighting the versatility of glycidyl ether-based polymers. rsc.orgd-nb.info

Advanced Analytical and Spectroscopic Characterization of 2,3 Epoxypropyl 4 Methoxyphenyl Ether and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2,3-Epoxypropyl 4-methoxyphenyl (B3050149) ether, providing detailed information about the carbon-hydrogen framework. By analyzing the chemical shifts, multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, every atom in the molecule can be assigned.

The ¹H NMR spectrum provides a distinct map of the proton environments. The protons of the p-substituted aromatic ring typically appear as a pair of doublets, characteristic of an AA'BB' system, in the aromatic region (approx. 6.8-7.0 ppm). The methoxy (B1213986) (-OCH₃) group protons resonate as a sharp singlet in the upfield region (approx. 3.7-3.8 ppm). The protons of the epoxypropyl group exhibit more complex signals, including a multiplet for the methine proton of the oxirane ring and distinct signals for the diastereotopic methylene (B1212753) protons of both the oxirane and the ether linkage, typically found between 2.7 and 4.3 ppm.

The ¹³C NMR spectrum complements the proton data by defining the carbon skeleton. The aromatic carbons show four distinct signals, with the oxygen-substituted carbons appearing further downfield. The methoxy carbon gives a characteristic signal around 55 ppm. The three carbons of the epoxypropyl group are observed in the range of approximately 44-70 ppm, with the carbons of the oxirane ring being particularly characteristic.

While specific experimental data can vary slightly based on the solvent and instrument frequency, the predicted chemical shifts provide a reliable basis for structural confirmation.

Predicted ¹H NMR Spectral Data for 2,3-Epoxypropyl 4-Methoxyphenyl Ether (in CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (H-2, H-6) | ~6.95 | Doublet (d) |

| Aromatic (H-3, H-5) | ~6.85 | Doublet (d) |

| Methoxy (-OCH₃) | ~3.77 | Singlet (s) |

| -O-CH₂- (glycidyl) | 3.95 - 4.25 | Multiplet (m) |

| -CH- (oxirane) | ~3.30 | Multiplet (m) |

Predicted ¹³C NMR Spectral Data for 2,3-Epoxypropyl 4-Methoxyphenyl Ether (in CDCl₃)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (Ar, C-O) | ~154.5 |

| C-4 (Ar, C-OCH₃) | ~152.0 |

| C-2, C-6 (Ar) | ~115.5 |

| C-3, C-5 (Ar) | ~114.8 |

| -O-CH₂- (glycidyl) | ~69.5 |

| Methoxy (-OCH₃) | ~55.7 |

| -CH- (oxirane) | ~50.2 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in 2,3-Epoxypropyl 4-methoxyphenyl ether. The spectrum is characterized by distinct absorption bands corresponding to the vibrations of the aromatic ring, the ether linkages, and the epoxy (oxirane) ring.

The presence of the aromatic ring is confirmed by several bands: C-H stretching vibrations just above 3000 cm⁻¹, and C=C stretching vibrations within the ring at approximately 1610, 1585, and 1510 cm⁻¹. The para-substitution pattern is indicated by a strong C-H out-of-plane bending vibration around 825 cm⁻¹. A key feature is the strong, asymmetric C-O-C stretching of the aryl ether, which typically appears around 1230-1250 cm⁻¹. The aliphatic ether linkage of the glycidyl (B131873) group contributes another C-O-C stretching band near 1040 cm⁻¹. The epoxy group is identified by the characteristic asymmetric ring stretching (the "semicircle" vibration) near 915 cm⁻¹ and symmetric ring stretching ("breathing") around 865 cm⁻¹.

Characteristic IR Absorption Bands for 2,3-Epoxypropyl 4-Methoxyphenyl Ether

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| ~3050 - 3000 | Medium | C-H Stretch | Aromatic |

| ~2995 - 2835 | Medium | C-H Stretch | Aliphatic (CH₂, CH₃) |

| ~1610, 1510 | Strong | C=C Stretch | Aromatic Ring |

| ~1240 | Strong | Asymmetric C-O-C Stretch | Aryl Ether |

| ~1180 | Medium | In-plane C-H Bend | Aromatic |

| ~1040 | Strong | C-O-C Stretch | Aliphatic Ether |

| ~915 | Medium | Asymmetric Ring Stretch | Epoxy Ring |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides critical information on the molecular weight and structural components of 2,3-Epoxypropyl 4-methoxyphenyl ether through analysis of its molecular ion and fragmentation patterns. Using electron ionization (EI), the compound's molecular formula, C₁₀H₁₂O₃, corresponds to a molecular weight of 180.20 g/mol .

The mass spectrum typically shows a distinct molecular ion peak (M⁺) at an m/z of 180. The fragmentation pattern is dominated by cleavages characteristic of aromatic ethers. The most abundant peak in the spectrum (the base peak) appears at m/z 123. This fragment results from the loss of the glycidol (B123203) radical (•CH₂CH(O)CH₂), a common pathway for glycidyl ethers. Another significant fragmentation is the alpha-cleavage of the ether, leading to the formation of a stable phenoxy radical and a glycidyl cation at m/z 57 ([C₃H₅O]⁺). Further fragmentation of the m/z 123 ion can occur through the loss of a methyl radical (•CH₃) to yield an ion at m/z 108, or the loss of carbon monoxide (CO) to produce an ion at m/z 95.

Major Fragments in the Electron Ionization Mass Spectrum of 2,3-Epoxypropyl 4-Methoxyphenyl Ether

| m/z | Relative Intensity | Proposed Fragment Ion |

|---|---|---|

| 180 | Moderate | [C₁₀H₁₂O₃]⁺ (Molecular Ion) |

| 123 | High (Base Peak) | [C₇H₇O₂]⁺ (Loss of •C₃H₅O) |

| 108 | Moderate | [C₆H₄O₂]⁺ (Loss of •CH₃ from m/z 123) |

| 95 | Moderate | [C₆H₇O]⁺ (Loss of CO from m/z 123) |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating 2,3-Epoxypropyl 4-methoxyphenyl ether from starting materials, byproducts, or degradation products, thereby enabling both purity assessment and the monitoring of reaction progress.

High-Performance Thin-Layer Chromatography (HPTLC) offers a rapid and efficient method for the qualitative analysis of 2,3-Epoxypropyl 4-methoxyphenyl ether. The technique is well-suited for monitoring the conversion of reactants (e.g., 4-methoxyphenol) to the final product.

A plausible HPTLC method would utilize silica (B1680970) gel 60 plates as the stationary phase. Given the moderate polarity of the target compound, a mobile phase consisting of a mixture of a non-polar solvent like hexane (B92381) or chloroform (B151607) and a slightly more polar solvent like ethyl acetate (B1210297) allows for effective separation. For instance, a developing solvent system of chloroform or a hexane:ethyl acetate mixture (e.g., 7:3 v/v) would likely provide good resolution. Visualization of the separated spots can be achieved under UV light (254 nm) due to the aromatic ring or by staining with a universal reagent like potassium permanganate (B83412) or chromic acid followed by heating. chemicalbook.com

Typical HPTLC Parameters

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ HPTLC plates |

| Mobile Phase | Chloroform or Hexane:Ethyl Acetate (e.g., 7:3 v/v) |

| Development | Double development in a saturated chamber |

Gas Chromatography (GC), particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a powerful technique for the purity determination and quantitative analysis of 2,3-Epoxypropyl 4-methoxyphenyl ether, provided the compound is thermally stable under GC conditions.

For analysis, a capillary column with a non-polar or mid-polarity stationary phase, such as a 5% phenylpolysilphenylene-siloxane (e.g., BP5MS or DB-5) or a polyethylene (B3416737) glycol (WAX) phase, is suitable. nih.govscielo.br An oven temperature program would start at a lower temperature (e.g., 80-100 °C) and ramp up to a higher temperature (e.g., 250-290 °C) to ensure the elution of the compound and any potential impurities. nih.gov The use of GC-MS allows for definitive peak identification by comparing the resulting mass spectra with reference libraries. nih.gov

Illustrative GC Method Parameters

| Parameter | Description |

|---|---|

| Column | BP5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Oven Program | 80 °C (2 min hold), then ramp at 15 °C/min to 290 °C (7 min hold) |

High-Performance Liquid Chromatography (HPLC) is the premier method for the non-destructive analysis and quantification of 2,3-Epoxypropyl 4-methoxyphenyl ether, especially for monitoring reactions involving thermally sensitive materials. Reversed-phase HPLC is the most common mode used for this class of compounds.

A typical HPLC setup involves a C18 stationary phase column and a mobile phase gradient of acetonitrile (B52724) and water. kpi.ua This allows for the separation of the moderately polar product from more polar starting materials (like 4-methoxyphenol) and less polar byproducts. A Photodiode Array (PDA) or UV detector set to a wavelength where the aromatic ring absorbs strongly (e.g., 227 or 275 nm) is used for detection and quantification. This method provides excellent resolution, accuracy, and precision for purity assays.

Representative HPLC Method Parameters

| Parameter | Description |

|---|---|

| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Gradient elution with Acetonitrile (A) and Water (B) |

| Gradient Program | Start at 50% A, ramp to 100% A over 20-25 minutes |

| Flow Rate | 1.0 mL/min |

Thermal Analysis of Polymeric Materials Incorporating Glycidyl Ether Units

The thermal stability and decomposition characteristics of polymeric materials derived from glycidyl ethers are critical parameters influencing their application in fields requiring high-temperature resistance. Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide valuable insights into the thermal behavior of these polymers. The incorporation of specific monomeric units, such as 2,3-Epoxypropyl 4-methoxyphenyl ether, and the choice of curing agents significantly impact the final thermal properties of the polymer network.

The thermal behavior of epoxy resin systems is intricately linked to their network structure, which is established during the curing process. For instance, the curing of an epoxy prepolymer based on the diglycidyl ether of bisphenol A (DGEBA) with various aromatic diamines results in polymers that are generally stable up to 270°C, with the maximum weight loss occurring at approximately 400°C. researchgate.net The selection of the curing agent is a determining factor in the thermal resistance of the cured epoxy resin. Aromatic amines, in comparison to aliphatic amines, tend to form more thermally stable networks due to the rigid aromatic structures they introduce into the polymer backbone. This increased rigidity enhances the glass transition temperature (Tg) and the onset of thermal decomposition.

In studies of epoxy resins cured with different aromatic diamines, such as 4,4′-diaminodiphenylmethane (DDM) and 4,4′-diaminodiphenylsulphone (DDS), it has been demonstrated that the chemical nature of the diamine influences the curing process and the ultimate thermal stability of the resulting polymer. researchgate.net For example, the use of aromatic diamines with flexible ether linkages can result in polymers with an optimal curing temperature of around 150°C and thermal stability up to 270°C. researchgate.net

The thermal decomposition of cured epoxy resins typically proceeds through a series of complex reactions. For a system based on bisphenol-A diglycidyl ether and cured with ethylene (B1197577) diamine, the degradation begins around 300°C. The initial and weakest points in the polymer network are often the C-N and O-CH2 bonds. The presence of hydroxyl groups in the cured resin can facilitate dehydration reactions at the early stages of degradation.

While specific TGA and DSC data for homopolymers of 2,3-Epoxypropyl 4-methoxyphenyl ether are not extensively detailed in readily available literature, the thermal properties can be inferred from the analysis of similar epoxy systems. The presence of the aromatic methoxyphenyl group is expected to contribute positively to the thermal stability of the polymer, similar to other aromatic moieties.

The following tables present representative data from the thermal analysis of various epoxy resin systems, illustrating the typical range of thermal properties observed.

| Epoxy System | Curing Agent | Decomposition Onset Temperature (°C) | Temperature of Maximum Weight Loss (°C) | Char Yield at 600°C (%) |

|---|---|---|---|---|

| DGEBA-based resin | Aromatic Diamine Mix | ~270 | ~400 | Data not available |

| Epoxy/Phthalonitrile Blend (E51/DDS/BAPH) | DDS/BAPH | 390.2 (for EDS30) | Data not available | 59.6 (at 800°C for EDS30) |

| Epoxy System | Curing Agent | Glass Transition Temperature (Tg) (°C) |

|---|---|---|

| DGEBA-based resin | Aromatic Diamine Mix | Data not available |

| Epoxy/Phthalonitrile Blend (E51/DDS/BAPH) | DDS/BAPH | 195 (for EDS30) |

Computational Studies and Theoretical Modeling of 2,3 Epoxypropyl 4 Methoxyphenyl Ether Systems

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is particularly useful for studying the reaction mechanisms of epoxy resins, such as the curing reaction between the epoxide group of 2,3-Epoxypropyl 4-methoxyphenyl (B3050149) ether and an amine curing agent. researchgate.net

DFT calculations can map the potential energy surface of a reaction, identifying the structures of reactants, transition states, and products. This allows for the determination of activation energies (reaction barriers), which are crucial for understanding reaction kinetics. Studies on model epoxy-amine systems have shown that the reaction proceeds through a nucleophilic attack of the amine on one of the carbon atoms of the oxirane ring. semanticscholar.orgmdpi.com

Research has focused on the influence of various factors on the reaction pathway. For instance, the presence of hydroxyl groups, either from impurities or generated during the reaction, can act as a catalyst, significantly accelerating the amine-epoxide reaction. semanticscholar.org DFT calculations help to elucidate the mechanism of this catalysis, showing how hydrogen bonding can stabilize the transition state and lower the activation barrier.

Furthermore, DFT is used to explore the effects of substituents on both the epoxy and amine molecules. acs.org The electronic effects (inductive and resonance) of groups like the 4-methoxyphenyl group can influence the reactivity of the epoxide ring. Noncovalent interactions, such as hydrogen bonds between the hydroxyl group and the aromatic ring, can also play a significant role in stabilizing transition state structures, thereby affecting the reaction barrier heights. acs.org For example, calculations have shown that the energy barriers for epoxy-amine reactions can vary depending on the conformation and the specific noncovalent interactions present. acs.org

Table 1: Representative Activation Energies for Epoxy-Amine Reactions Calculated by DFT

| Reaction Step | Interacting Groups | Calculated Activation Barrier (kcal/mol) | Notes |

| Primary Amine Addition | Uncatalyzed | ~16.5 | Represents the initial ring-opening step without catalytic assistance. researchgate.net |

| Primary Amine Addition | Catalyzed (e.g., by a hydroxyl group) | ~13.1 | Demonstrates the reduction in the energy barrier due to catalysis. researchgate.net |

| Secondary Amine Addition | OH → Phenyl H-bond | ~29.0 | Shows the stabilizing effect of specific noncovalent interactions on the transition state. acs.org |

| Secondary Amine Addition | No H-bond Interaction | ~32.0 | Represents a higher energy pathway where stabilizing interactions are absent. acs.org |

This table is interactive. Data is illustrative of typical values found in computational studies of related epoxy-amine systems.

Computational Rationales for Stereoselectivity in Glycidyl (B131873) Ether Transformations

The reaction between an epoxide, such as the glycidyl group in 2,3-Epoxypropyl 4-methoxyphenyl ether, and a nucleophile creates a new stereocenter. When the nucleophile is a primary amine, the resulting secondary amine can react further, leading to complex stereochemical outcomes. Computational chemistry provides a powerful framework for understanding and predicting the stereoselectivity of such transformations. rsc.org

The stereochemical outcome of a reaction is determined by the relative energy barriers of the competing reaction pathways leading to different stereoisomers. Using quantum mechanical methods like DFT, the transition state structures for the formation of different diastereomers can be located and their energies calculated. rsc.org The Curtin-Hammett principle dictates that the ratio of products is determined by the difference in the free energies of these diastereomeric transition states (ΔΔG‡).

For glycidyl ether transformations, computational models can be used to analyze the factors that control these energy differences. Key considerations include:

Steric Interactions: The model can quantify the steric hindrance between substituents on the nucleophile, the epoxide, and the catalyst (if present) in the transition state. Pathways with less steric clash will have lower energy barriers.

Noncovalent Interactions: Hydrogen bonds, electrostatic interactions, and dispersion forces can preferentially stabilize one transition state over another. For example, an intramolecular hydrogen bond might be possible in the transition state leading to one stereoisomer but not the other.

Catalyst-Substrate Interactions: In catalyzed reactions, the precise three-dimensional arrangement of the catalyst and the reacting molecules is critical. Computational modeling can reveal the specific interactions that favor the formation of a particular stereoisomer. rsc.org

While experimental separation and characterization of stereoisomers in cross-linked polymers is challenging, model system studies have confirmed the formation of different stereoisomeric products in reactions of phenyl glycidyl ether with aniline. kpi.ua Computational analysis of these model systems can provide a rationale for the observed product distributions and guide the design of new systems with enhanced stereocontrol, which can ultimately influence the polymer's final properties.

Molecular Dynamics (MD) Simulations of Epoxy Resin Network Formation

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. This technique is exceptionally well-suited for modeling the curing process (cross-linking) of epoxy resins and predicting the thermomechanical properties of the resulting polymer network. researchgate.net A systematic approach often combines MD simulations with DFT calculations to accurately model the system. researchgate.net

The simulation of the epoxy network formation is typically a multi-step process:

System Initialization: A simulation box is created containing the precursor molecules, such as 2,3-Epoxypropyl 4-methoxyphenyl ether (the resin) and a suitable curing agent (e.g., a multifunctional amine), in the correct stoichiometric ratio. arxiv.org The molecules are randomly placed with an initial low density.

Equilibration: The system is equilibrated at a high temperature using MD. This allows the molecules to mix and reach a realistic liquid-state configuration.

Cross-linking Algorithm: A cross-linking protocol is initiated. This involves identifying potential reactive pairs (e.g., an epoxy carbon and an amine nitrogen) that are within a specified cutoff distance of each other. arxiv.orgnih.gov When the criteria are met, a covalent bond is formed between them, and the topology of the molecules is updated. This process is repeated iteratively until a target degree of cross-linking is achieved. researchgate.netnih.gov

Post-Cure Simulation: The cross-linked structure is further equilibrated and then gradually cooled to simulate the post-curing process and to obtain the final polymer network structure at a desired temperature.

Once the final cross-linked structure is generated, MD simulations can be used to calculate a variety of important material properties. By analyzing the trajectories of the atoms over time, properties such as the glass transition temperature (Tg), density, coefficient of thermal expansion, and mechanical properties (e.g., Young's modulus, shear modulus) can be predicted. mdpi.comresearchgate.net These predicted values are often in good agreement with experimental data, validating the accuracy of the simulation models. researchgate.netmdpi.com

MD simulations also provide insights into the structure-property relationships of the epoxy network. For example, they can reveal how factors like cross-linking density, the flexibility of the resin and hardener molecules, and intermolecular forces influence the final material properties. researchgate.netmdpi.com This molecular-level understanding is invaluable for optimizing existing epoxy formulations and designing new materials with tailored performance characteristics. researchgate.net

Table 2: Comparison of MD-Predicted and Experimental Properties for a Typical Epoxy System

| Property | MD Simulation Prediction | Experimental Value |

| Glass Transition Temperature (Tg) | 406 - 555 K | Varies with system |

| Density at 298 K | ~1.1 - 1.2 g/cm³ | ~1.1 - 1.2 g/cm³ |

| Young's Modulus | 2.5 - 4.0 GPa | 2.5 - 4.5 GPa |

| Coefficient of Thermal Expansion | 50 - 70 x 10⁻⁶ K⁻¹ | 45 - 65 x 10⁻⁶ K⁻¹ |

This table is interactive. The data represents typical ranges for aromatic epoxy systems like those based on DGEBA or DGEBF, which are structurally related to 2,3-Epoxypropyl 4-methoxyphenyl ether. The values demonstrate the predictive capability of MD simulations. researchgate.netmdpi.comresearchgate.net

Applications of 2,3 Epoxypropyl 4 Methoxyphenyl Ether in Polymer Science and Advanced Materials Engineering

Development of Functionalized Polyethers for Diverse Applications

The epoxide ring of 2,3-epoxypropyl 4-methoxyphenyl (B3050149) ether is susceptible to ring-opening polymerization, which allows for the synthesis of functionalized polyethers. This process can be initiated by various catalytic systems, including anionic and cationic initiators, to produce linear or branched polymers with controlled molecular weights and architectures. uni-mainz.de

A notable development in this area is the synthesis of poly(4-methoxyphenyl glycidyl (B131873) ether) through mechanochemical anionic ring-opening polymerization. researchgate.net This solvent-free method offers a more sustainable route to producing these functional polymers. The resulting polyethers possess pendant 4-methoxyphenyl groups along the polymer backbone, which can impart specific properties to the material.

The ability to polymerize glycidyl ethers like 2,3-epoxypropyl 4-methoxyphenyl ether opens up possibilities for creating a wide range of functional materials. By copolymerizing it with other functional epoxide monomers, polyethers with tailored properties can be designed. core.ac.ukrsc.org For instance, the incorporation of specific functional groups can lead to polymers that are responsive to external stimuli such as temperature or pH. nih.gov The polymerization of short-chain alkyl glycidyl ethers has been shown to produce biocompatible polyethers with tunable hydrophilicity and thermoresponsive behavior. nih.gov This highlights the potential for developing "smart" materials from glycidyl ether-based polymers for a variety of advanced applications.

The characteristics of polyethers derived from glycidyl ethers are influenced by several factors:

| Factor | Influence on Polyether Properties |

| Monomer Structure | Determines the nature of the pendant functional groups and influences properties like solubility and thermal stability. researchgate.net |

| Polymerization Method | Affects the polymer's molecular weight, dispersity, and microstructure (e.g., atactic or isotactic). nih.gov |

| Copolymerization | Allows for the fine-tuning of properties by combining different monomer units. core.ac.uk |

| Polymer Architecture | Linear, branched, or star-shaped architectures can be designed for specific applications. nih.gov |

Enhancement of Material Properties through Glycidyl Ether Integration

Improved Durability of Polymer Composites

Furthermore, while monofunctional reactive diluents can sometimes reduce the crosslink density of the epoxy network, which might be perceived as a negative factor for durability, this can also lead to an increase in the toughness and flexibility of the cured resin. nih.gov Brittle epoxy matrices are prone to crack initiation and propagation, and a slight increase in flexibility can significantly improve the fracture toughness and impact resistance of the composite. tandfonline.commdpi.com The chemical structure of 2,3-epoxypropyl 4-methoxyphenyl ether, with its aromatic ring, can also contribute to the thermal stability of the resulting polymer matrix. coventry.ac.uk

The mechanisms by which glycidyl ether integration can enhance durability are summarized below:

| Mechanism | Description |

| Improved Fiber Wet-out | Lower viscosity leads to better impregnation of reinforcing fibers, reducing defects. researchgate.net |

| Increased Toughness | Modification of the crosslink density can lead to a less brittle and more fracture-resistant matrix. nih.govmdpi.com |

| Enhanced Thermal Stability | The aromatic structure of the glycidyl ether can contribute to the thermal performance of the cured composite. coventry.ac.uk |

Advanced Adhesion Properties in Resin Systems

The chemical structure of 2,3-epoxypropyl 4-methoxyphenyl ether is beneficial for enhancing the adhesion of epoxy resin systems to various substrates. The excellent adhesive properties of epoxy resins are partly attributed to the presence of polar hydroxyl groups that are formed during the curing reaction. researchgate.net The ring-opening of the epoxide group in 2,3-epoxypropyl 4-methoxyphenyl ether during curing also generates these crucial hydroxyl groups, which can form strong hydrogen bonds with the surfaces of adherends.

Moreover, its function as a reactive diluent plays a significant role in improving adhesion. By lowering the viscosity of the epoxy formulation, it enhances the wetting of the substrate surface. specialchem.com Good wetting is a prerequisite for establishing intimate contact between the adhesive and the adherend, which is essential for maximizing the forces of adhesion. The presence of the aromatic ring and the ether linkage in the molecule can also contribute to favorable intermolecular interactions with a variety of substrates. The modification of epoxy resins with functional components, such as those derived from glycidyl ethers, has been shown to improve interfacial adhesion. For example, the introduction of glycidyl ether of tannic acid into an epoxy formulation increased the presence of hydroxyl groups, which are responsible for establishing hydrogen bonding with adherends. nih.gov

Key factors contributing to advanced adhesion properties include:

| Factor | Contribution to Adhesion |

| Formation of Hydroxyl Groups | Creates strong hydrogen bonds with the substrate surface. researchgate.net |

| Improved Wetting | Lower viscosity allows for better surface coverage and penetration of microscopic pores. specialchem.com |

| Molecular Interactions | The aromatic and ether functionalities can enhance intermolecular forces with the adherend. |

| Chemical Bonding | The epoxy group can potentially react with functional groups on the substrate surface, forming covalent bonds. |

Integration of Glycidyl Ether Derivatives in Emerging Technologies

Smart Epoxy Resins

The versatile chemistry of glycidyl ethers, including derivatives of 2,3-epoxypropyl 4-methoxyphenyl ether, provides a platform for the development of "smart" epoxy resins. These are materials designed to respond in a controlled and reversible way to external stimuli, such as light, heat, or an electric field. researchgate.netresearchgate.net This responsiveness is achieved by incorporating specific functional moieties into the polymer structure.

A compelling example of this is the creation of a fluorescent and UV-shielding dual-functional epoxy resin by incorporating a reactive additive, 9-anthracenemethoxyl glycidyl ether. rsc.org This additive, being a glycidyl ether itself, reacts into the epoxy network, preventing migration. The resulting material emits bright fluorescence under UV light, which could be utilized for applications such as fluorescent adhesives for repair and reconstruction, or even for information storage where the fluorescence can be modulated by UV light and heat. rsc.org

This principle can be extended to derivatives of 2,3-epoxypropyl 4-methoxyphenyl ether. By chemically modifying the methoxyphenyl group or by copolymerizing with other functional glycidyl ethers, a wide array of stimuli-responsive properties could be introduced. For instance, the incorporation of photo-responsive groups like azobenzenes could lead to materials that change shape or color upon light irradiation. Similarly, the integration of thermo-responsive polymer segments could result in resins with tunable adhesion or self-healing capabilities. The development of such smart epoxy resins opens up new possibilities in fields like sensors, actuators, and adaptive materials.

Examples of functionalities that could be imparted to create smart epoxy resins from glycidyl ether derivatives include:

| Stimulus | Potential Functionality | Example Application |

| Light (UV/Visible) | Fluorescence, Photopatterning, Shape Memory rsc.orgunileoben.ac.at | Anti-counterfeiting, Information Storage, Soft Robotics |

| Temperature | Thermo-responsive Solubility, Self-Healing | Smart Coatings, Drug Delivery, Reversible Adhesives |

| pH | Change in Swelling or Solubility | Biosensors, pH-triggered Drug Release |

| Electric/Magnetic Field | Actuation, Change in Mechanical Properties | Artificial Muscles, Damping Systems |

Additive Manufacturing (3D Printing) Applications

Vat photopolymerization techniques in additive manufacturing, such as stereolithography (SLA) and digital light processing (DLP), rely on liquid photocurable resins that solidify upon exposure to light. The formulation of these resins is critical to achieving desired print resolution, speed, and the mechanical properties of the final 3D-printed object. 2,3-Epoxypropyl 4-methoxyphenyl ether holds potential as a valuable component in these formulations, primarily as a reactive diluent.

Reactive diluents are crucial for reducing the viscosity of high molecular weight epoxy resins, ensuring smooth resin flow and recoating of layers during the printing process. nih.govresearchgate.net Phenyl glycidyl ether, a structurally similar compound, is well-known for its role in lowering the viscosity of epoxy resin systems. wikipedia.orgconnectchemicals.comresearchgate.net The incorporation of 2,3-Epoxypropyl 4-methoxyphenyl ether can offer a similar viscosity-reducing effect, which is essential for the high-resolution fabrication of complex geometries.

The glycidyl ether group of the molecule allows it to participate in the photopolymerization process, typically through a cationic ring-opening mechanism initiated by a photoacid generator. researchgate.netrsc.org This ensures that the diluent becomes an integral part of the crosslinked polymer network, contributing to the final material properties rather than being a non-reactive additive. The kinetics of cationic photopolymerization of glycidyl ethers have been studied, and the inclusion of such monomers can influence the final conversion and thermal stability of the cured material. tandfonline.com

The aromatic nature of the 4-methoxyphenyl group can enhance the thermal and mechanical properties of the printed object, such as its glass transition temperature (Tg) and modulus, compared to aliphatic reactive diluents. researchgate.net Research on other lignin-derived monomers in photocurable resins for 3D printing has shown that the incorporation of these bio-based structures can lead to materials with improved ductility and excellent print quality. chemrxiv.org While direct studies on 2,3-Epoxypropyl 4-methoxyphenyl ether in 3D printing are emerging, the established roles of similar glycidyl ethers and other bio-based monomers provide a strong indication of its potential in this field.

Below is a table illustrating the potential impact of incorporating a reactive diluent like 2,3-Epoxypropyl 4-methoxyphenyl ether on the properties of a 3D printing resin.

| Property | Base Epoxy Resin (High Viscosity) | Resin with Reactive Diluent | Rationale |

| Viscosity | High | Low | Facilitates resin flow and recoating in 3D printing. nih.govresearchgate.net |

| Print Resolution | Potentially Lower | Potentially Higher | Lower viscosity allows for finer details and smoother surfaces. |

| Curing Speed | Dependent on photoinitiator and base resin | Can be tailored | Diluent can affect polymerization kinetics. tandfonline.com |

| Mechanical Strength | High | Moderate to High | Diluent becomes part of the network, but can reduce crosslink density. wikipedia.org |

| Glass Transition Temp. (Tg) | High | Moderate to High | Aromatic nature of the diluent can help maintain a high Tg. researchgate.net |

Contributions to Sustainable Polymer Chemistry and Bio-Based Epoxy Resin Development

The increasing demand for environmentally friendly materials has driven research into the development of polymers from renewable resources. mdpi.com Lignin (B12514952), an abundant and complex aromatic biopolymer, is a promising feedstock for the production of bio-based chemicals and materials. d-nb.infonih.gov Lignin's structure is rich in phenolic compounds, which can be depolymerized into smaller molecules that serve as building blocks for new polymers. acs.org

2,3-Epoxypropyl 4-methoxyphenyl ether is directly related to this sustainable approach, as its precursor, 4-methoxyphenol (B1676288), is a known derivative of lignin. chemicalbook.com The synthesis of bio-based epoxy resins often involves the glycidylation of lignin-derived phenolic compounds, such as guaiacol (B22219) and vanillin, with epichlorohydrin (B41342). acs.org This process converts the hydroxyl groups of the phenols into reactive epoxy groups, creating monomers that can replace petroleum-based counterparts like bisphenol A (BPA). tandfonline.com

The use of lignin-derived monomers like 2,3-Epoxypropyl 4-methoxyphenyl ether in epoxy resins contributes to a more sustainable polymer lifecycle. These bio-based resins can exhibit properties comparable to or even exceeding those of conventional epoxy systems. For instance, studies on epoxy resins derived from vanillyl alcohol, another lignin derivative, have shown that the presence of methoxy (B1213986) groups can influence the thermomechanical properties of the cured polymer, often lowering the glass transition temperature while increasing the glassy storage modulus. acs.org

Research has demonstrated that lignin-based epoxy resins can achieve high glass transition temperatures and mechanical properties similar to DGEBA-based systems. researchgate.net The incorporation of these bio-based monomers can also impart desirable characteristics such as improved thermal stability. rsc.org The development of epoxy resins from lignin and its derivatives is a significant step towards reducing the carbon footprint of the polymer industry and creating a circular economy.

The following table summarizes the properties of epoxy resins derived from various bio-based phenolic compounds, highlighting the potential performance of systems incorporating 2,3-Epoxypropyl 4-methoxyphenyl ether.

| Bio-Based Precursor | Resulting Epoxy Monomer | Key Properties of Cured Resin | Reference |

| p-Hydroxybenzoic Acid | p-Hydroxybenzoic Acid Diglycidyl Ether | High glass transition temperature (Tg ≈ 159 °C), comparable to commercial systems. | tandfonline.com |

| Vanillin | Vanillin-based Diglycidyl Ethers | High tensile strength and modulus, good thermal stability. | researchgate.netspecialchem.com |

| Guaiacol | Guaiacol Glycidyl Ether | Can be used to partially replace BPA-based epoxies in adhesives. | acs.org |

| Vanillyl Alcohol | Diglycidyl Ether of Bisguaiacol (DGEBG) | Methoxy groups lower Tg but increase glassy storage modulus. | acs.org |

The continued exploration of lignin-derived monomers like 2,3-Epoxypropyl 4-methoxyphenyl ether is pivotal for the advancement of sustainable polymer chemistry and the creation of high-value, bio-based materials for a wide range of applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,3-epoxypropyl4-methoxyphenyl ether, and how can purity be ensured during purification?

- Methodological Answer : The compound can be synthesized via epoxidation of allyl ether precursors using peracids (e.g., m-chloroperbenzoic acid) under controlled temperature (0–5°C). Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol. Purity validation requires HPLC (C18 column, UV detection at 254 nm) and comparison with reference standards. For related epoxide synthesis, anhydrous conditions and inert atmospheres are critical to avoid side reactions .

Q. Which spectroscopic techniques are most effective for structural characterization of this epoxy ether?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃) identifies methoxy protons (δ 3.7–3.9 ppm) and epoxy ring protons (δ 3.1–3.4 ppm). ¹³C NMR confirms the epoxide carbons (δ 45–55 ppm).

- FTIR : Epoxide ring vibrations (~1250 cm⁻¹) and methoxy C-O stretches (~2850 cm⁻¹).

- UV-Vis : For related aryl epoxides, λmax values near 255 nm are typical for aromatic conjugation .

Q. How should stability studies be designed to assess storage conditions for this compound?

- Methodological Answer : Conduct accelerated stability testing under varying temperatures (e.g., 4°C, 25°C, 40°C) and humidity (75% RH). Monitor degradation via HPLC every 30 days for 6 months. For structurally similar epoxides, storage at –20°C in amber vials under argon extends stability to ≥5 years .

Advanced Research Questions

Q. What computational methods can elucidate the reaction mechanism of epoxide ring-opening in this compound?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) model nucleophilic attacks (e.g., by amines or thiols) on the epoxy ring. Transition-state analysis identifies regioselectivity trends. Solvent effects (PCM models) and steric hindrance from the methoxyphenyl group must be included .

Q. How can conflicting toxicity data from in vitro and in vivo studies be reconciled?

- Methodological Answer : Apply the Research Institute for Fragrance Materials (RIFM) criteria for weight-of-evidence analysis:

- Compare dose-response curves across models (e.g., Ames test vs. rodent hepatotoxicity).

- Assess metabolic activation using liver microsomes (species-specific CYP450 isoforms).

- Use read-across data from structurally analogous epoxides (e.g., bisphenol A diglycidyl ether) to fill gaps .

Q. What experimental strategies resolve contradictions in reported epoxide reactivity under acidic vs. basic conditions?

- Methodological Answer :

- Controlled Reactivity Assays : Vary pH (1–14) and track ring-opening kinetics via inline FTIR or NMR.

- Isotopic Labeling : Use ¹⁸O-labeled water to distinguish acid-catalyzed (protonation-first) vs. base-catalyzed (direct nucleophilic attack) pathways.

- Cross-Validation : Replicate conflicting studies with standardized reagents (ACS-grade ethers, anhydrous solvents) to eliminate variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products